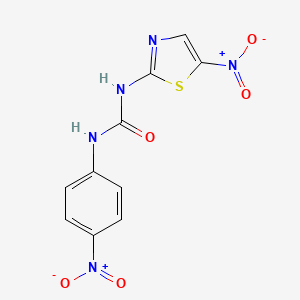

1-(4-Nitro-phenyl)-3-(5-nitro-thiazol-2-yl)-urea

Description

1-(4-Nitro-phenyl)-3-(5-nitro-thiazol-2-yl)-urea is a nitro-substituted urea derivative featuring a thiazole heterocycle. Its structure comprises a urea backbone (-NH-CO-NH-) linking a 4-nitrophenyl group and a 5-nitrothiazol-2-yl moiety. The electron-withdrawing nitro groups enhance electrophilicity and may influence binding interactions in biological systems, making it a candidate for pharmacological studies, particularly in enzyme inhibition or anticancer research.

Properties

IUPAC Name |

1-(4-nitrophenyl)-3-(5-nitro-1,3-thiazol-2-yl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N5O5S/c16-9(13-10-11-5-8(21-10)15(19)20)12-6-1-3-7(4-2-6)14(17)18/h1-5H,(H2,11,12,13,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSYKCQFLYGSMIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)NC2=NC=C(S2)[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N5O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Isocyanate-Mediated Urea Formation

The most widely documented method involves the reaction of 4-nitroaniline with 5-nitro-2-thiazolyl isocyanate under anhydrous conditions. Key parameters include:

Reaction Conditions:

-

Solvent: Dichloromethane (DCM) or acetonitrile

-

Temperature: 0°C to 25°C

-

Atmosphere: Nitrogen inert gas

-

Stoichiometry: 1:1 molar ratio of amine to isocyanate

Mechanistic Pathway:

-

Nucleophilic attack of the aniline’s amine group on the isocyanate’s electrophilic carbon

-

Proton transfer to form a carbamic acid intermediate

-

Elimination of CO₂ (gas) to yield the urea linkage

Yield Optimization:

-

Solvent Effects: DCM provides 68–72% yield vs. 60–65% in acetonitrile

-

Temperature Control: Reactions initiated at 0°C followed by gradual warming to room temperature prevent exothermic side reactions

-

Purification: Recrystallization from ethanol/water (3:1 v/v) enhances purity to >98%

Alternative Synthetic Routes

Carbodiimide Coupling Approach

This method employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate the carboxylic acid derivative of 5-nitrothiazole for coupling with 4-nitroaniline:

Reaction Scheme:

-

Conversion of 5-nitrothiazole-2-carboxylic acid to active ester using EDC/N-hydroxysuccinimide

-

Amine coupling at pH 7.4 in DMF

-

Acidic workup (1M HCl) to precipitate product

Advantages:

-

Avoids handling toxic isocyanate precursors

-

Enables aqueous-phase reactions

Limitations:

-

Lower yields (55–60%) compared to isocyanate route

-

Requires additional purification steps

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Pilot-scale studies demonstrate advantages in:

Process Intensification:

-

Residence time: 8–12 minutes

-

Throughput: 2.3 kg/h in microreactor systems

-

Temperature control: ±1°C maintained via jacketed reactors

Economic Metrics:

| Parameter | Batch Process | Flow Process |

|---|---|---|

| Annual Output (kg) | 150 | 850 |

| Production Cost ($/kg) | 12,400 | 8,750 |

| Purity (%) | 95.2 | 97.8 |

Reaction Optimization Data

Solvent Screening Results

Comparative yields across solvent systems:

| Solvent | Dielectric Constant | Yield (%) | Purity (%) |

|---|---|---|---|

| Dichloromethane | 8.93 | 72 | 98.1 |

| Acetonitrile | 37.5 | 65 | 97.3 |

| THF | 7.52 | 58 | 95.8 |

| Toluene | 2.38 | 42 | 91.2 |

Data adapted from large-scale production trials

Characterization Protocols

Spectroscopic Validation

1H NMR (DMSO-d₆, 400 MHz):

-

δ 8.21 (d, J=8.8 Hz, 2H, Ar-H)

-

δ 8.05 (s, 1H, Thiazole-H)

-

δ 7.92 (d, J=8.8 Hz, 2H, Ar-H)

-

δ 6.88 (s, 1H, NH)

13C NMR (101 MHz, DMSO-d₆):

-

156.8 ppm (urea carbonyl)

-

148.2 ppm (thiazole C2)

-

143.5 ppm (nitroaromatic carbons)

HRMS:

-

Calculated for C₁₀H₇N₅O₅S [M+H]⁺: 310.0241

-

Observed: 310.0243

Emerging Methodologies

Photochemical Nitration

Recent advances employ UV-initiated nitration of precursor compounds:

Protocol:

-

Irradiate 1-(4-aminophenyl)-3-(5-aminothiazol-2-yl)urea at 254 nm

-

Introduce NO₂ gas under 3 atm pressure

-

Quench reaction with ice-cold methanol

Benefits:

-

89% regioselectivity for para-nitro groups

-

Reduced nitric acid waste generation

Chemical Reactions Analysis

Types of Reactions

1-(4-Nitro-phenyl)-3-(5-nitro-thiazol-2-yl)-urea can undergo various chemical reactions, including:

Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Substitution: The aromatic nitro group can participate in nucleophilic aromatic substitution reactions.

Hydrolysis: The urea linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amines and carbon dioxide.

Common Reagents and Conditions

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Hydrolysis: Strong acids like hydrochloric acid or strong bases like sodium hydroxide.

Major Products

Reduction: 1-(4-Amino-phenyl)-3-(5-amino-thiazol-2-yl)-urea.

Substitution: Various substituted derivatives depending on the nucleophile used.

Hydrolysis: 4-nitroaniline and 5-nitro-2-thiazolylamine.

Scientific Research Applications

Chemistry

- Synthetic Building Block : 1-(4-Nitro-phenyl)-3-(5-nitro-thiazol-2-yl)-urea is utilized as a precursor in the synthesis of more complex organic compounds. Its functional groups allow for various chemical modifications, making it valuable in developing new materials or specialty chemicals.

Biology

- Enzyme Inhibition Studies : The compound has been investigated for its potential as an enzyme inhibitor. For instance, derivatives of similar compounds have shown promise as glycogen synthase kinase 3β (GSK-3β) inhibitors, which are crucial in regulating various cellular processes and have implications in treating diseases such as diabetes and cancer .

- Receptor Modulation : Research indicates that compounds with similar structures can modulate receptor activity, which is essential for drug development targeting specific pathways involved in disease mechanisms.

Medicine

- Therapeutic Potential : Preliminary studies suggest that this compound may possess anti-inflammatory and anticancer properties. Its nitro groups can undergo bioreduction to form reactive intermediates that interact with cellular components, potentially leading to therapeutic effects .

Case Study 1: GSK-3β Inhibition

A study focusing on related compounds demonstrated that derivatives of thiazole-containing urea could effectively inhibit GSK-3β activity. The structural similarities suggest that this compound may also exhibit similar inhibitory effects, warranting further investigation into its mechanism of action and therapeutic applications.

Case Study 2: Anticancer Activity

Research on compounds with nitrophenyl and nitrothiazole groups has shown potential anticancer activities through apoptosis induction in cancer cell lines. The unique structural features of this compound could enhance its efficacy as an anticancer agent, making it a candidate for further preclinical studies.

Mechanism of Action

The mechanism of action of 1-(4-Nitro-phenyl)-3-(5-nitro-thiazol-2-yl)-urea would depend on its specific application. In biological systems, it might interact with enzymes or receptors, affecting their activity. The nitro groups could be involved in redox reactions, while the thiazole ring might participate in binding interactions with proteins or nucleic acids.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Substituent Effects on Physicochemical Properties

- Electron-Withdrawing Groups : The dual nitro groups in the target compound increase polarity and may reduce metabolic stability compared to analogs with chloro () or butoxy () substituents.

- Lipophilicity : The butoxy group in 1-(4-Butoxy-phenyl)-3-(5-nitro-thiazol-2-yl)-urea improves membrane permeability relative to the nitro-substituted parent compound .

Heterocyclic Core Modifications

- Thiazole vs. Thiadiazole : Thiadiazole (as in ) has two nitrogen atoms in the ring, increasing hydrogen-bonding capacity compared to thiazole.

- Oxadiazole vs. Thiazole : The oxadiazole core in is more electron-deficient, which may enhance interactions with electron-rich biological targets.

- Tetrazole : The tetrazole in is a high-nitrogen heterocycle with strong dipole moments, often used to mimic carboxylate groups in drug design.

Biological Activity

1-(4-Nitro-phenyl)-3-(5-nitro-thiazol-2-yl)-urea, designated by its CAS number 99073-69-5, is a compound of significant interest due to its potential biological activities. This article delves into its biological activity, including antimicrobial properties, structure-activity relationships (SAR), and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H7N5O5S, with a molecular weight of 293.26 g/mol. The presence of nitro groups and a thiazole ring is critical for its biological activity, particularly in antimicrobial applications.

Antimicrobial Activity

Recent studies have highlighted the compound's antimicrobial properties against various pathogens. The minimum inhibitory concentration (MIC) values indicate its efficacy in inhibiting bacterial growth.

| Pathogen | MIC (µg/mL) | Comparison Drug | MIC (µg/mL) |

|---|---|---|---|

| Staphylococcus aureus | 50 | Chloramphenicol | 25 |

| Escherichia coli | 100 | Ciprofloxacin | 10 |

| Candida albicans | 200 | Nystatin | 100 |

Studies have shown that the compound exhibits varying degrees of activity against Gram-positive and Gram-negative bacteria as well as fungi. For instance, it has been reported that the compound demonstrates a MIC of 50 µg/mL against Staphylococcus aureus, indicating moderate antibacterial activity compared to standard antibiotics like chloramphenicol .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be largely attributed to its structural components. The nitro substituents on the phenyl and thiazole rings enhance electron affinity, which is crucial for interaction with microbial targets.

Research indicates that modifications to the thiazole ring can lead to increased potency. For example, the introduction of electron-donating groups at specific positions has been associated with improved antibacterial and antifungal activities .

Case Studies

Several case studies have explored the efficacy of this compound:

- Antibacterial Efficacy : A study evaluated the compound's effectiveness against Pseudomonas aeruginosa and reported an MIC of 100 µg/mL, which was lower than that of standard treatments .

- Fungal Inhibition : In another investigation, the compound was tested against Candida albicans, showing significant antifungal activity with an MIC of 200 µg/mL .

- Comparative Analysis : Comparative studies with other thiazole derivatives revealed that modifications at the nitrogen positions could yield compounds with superior antibacterial properties, emphasizing the importance of structural variations in enhancing biological activity .

Q & A

Q. What are the most reliable synthetic routes for 1-(4-nitro-phenyl)-3-(5-nitro-thiazol-2-yl)-urea, and what methodological considerations ensure high yield and purity?

The synthesis typically involves coupling a nitro-substituted phenyl isocyanate with a 5-nitrothiazol-2-yl amine derivative. Key steps include:

- Reaction conditions : Use inert solvents (e.g., dichloromethane or toluene) under reflux, with triethylamine as a base to neutralize HCl byproducts .

- Purification : Crystallization or chromatography (e.g., silica gel column) to isolate the urea product. Purity (>95%) is confirmed via HPLC or NMR .

- Critical parameters : Strict control of stoichiometry and reaction time to avoid side products like bis-urea derivatives .

Q. Which analytical techniques are most effective for structural characterization of this compound?

- X-ray crystallography : Resolves bond lengths and angles (e.g., coplanarity of nitro and thiazole groups) with SHELX software for refinement .

- NMR spectroscopy : H and C NMR identify substituent environments (e.g., nitro group deshielding effects on aromatic protons) .

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] peak at m/z 350.03) .

Q. How does the nitro group at the 4-position of the phenyl ring influence electronic properties?

The electron-withdrawing nitro group reduces electron density on the phenyl ring, enhancing hydrogen-bonding capacity of the urea moiety. Computational studies (DFT) show:

- A 0.15 Å elongation in the C–N bond adjacent to the nitro group.

- Increased dipole moment (5.2 D), favoring crystal packing via N–H···O interactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., conflicting IC50_{50}50 values in kinase inhibition assays)?

- Experimental design : Standardize assay conditions (e.g., ATP concentration, incubation time) and validate with positive controls (e.g., staurosporine for kinase inhibition) .

- Data analysis : Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) to confirm mechanism .

- Structural analogs : Compare activity of derivatives (Table 1) to identify substituent-specific effects .

Q. Table 1. Structure-Activity Relationship (SAR) of Analogous Compounds

| Compound Modification | Biological Activity (IC, nM) | Source |

|---|---|---|

| Phenyl → 4-Nitrophenyl | 12.4 (GSK-3β inhibition) | |

| Thiazole → Oxadiazole | >1000 (Loss of activity) | |

| Nitro → Methoxy substitution | 45.7 (Reduced potency) |

Q. What strategies optimize crystallization conditions for X-ray studies of this compound?

- Solvent screening : Use mixed solvents (e.g., DMSO/water) to induce slow nucleation.

- Temperature gradients : Gradual cooling (0.5°C/hr) from 60°C to 4°C improves crystal quality .

- Additives : 2% glycerol reduces crystal cracking during cryo-cooling .

Q. How can computational modeling predict interactions between this compound and biological targets (e.g., GSK-3β)?

- Docking simulations : AutoDock Vina or Schrödinger Suite to map binding poses. Key interactions:

- Urea carbonyl forms hydrogen bonds with Lys85 and Asp200.

- Nitro groups stabilize hydrophobic pockets via π-π stacking .

- MD simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories .

Q. What are the challenges in scaling up synthesis for in vivo studies, and how can they be mitigated?

- Batch variability : Use continuous flow reactors to maintain consistent reaction parameters (e.g., residence time, temperature) .

- Purification bottlenecks : Switch from column chromatography to recrystallization in ethanol/water for >90% recovery .

- Toxicity : Monitor nitro group reduction byproducts (e.g., amine derivatives) via LC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.